molecular formula C₂₅H₃₈O₂ B1141783 Chola-3,5-dienic Acid Methyl Ester CAS No. 1172-10-7

Chola-3,5-dienic Acid Methyl Ester

Cat. No.: B1141783
CAS No.: 1172-10-7
M. Wt: 370.57
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chola-3,5-dienic Acid Methyl Ester can be synthesized through the esterification of Chola-3,5-dienic Acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chola-3,5-dienic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chola-3,5-dienic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound may modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .

Comparison with Similar Compounds

    Hyodeoxycholic Acid: The parent compound from which Chola-3,5-dienic Acid Methyl Ester is derived.

    Cholic Acid: Another bile acid with similar structural features.

    Chenodeoxycholic Acid: A bile acid with comparable biological functions.

Uniqueness: this compound is unique due to its specific transformation from Hyodeoxycholic Acid and its distinct chemical properties.

Properties

IUPAC Name

methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,9,17,19-22H,6,8,10-16H2,1-4H3/t17-,19+,20-,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPYKBTCCHREN-XCLAERPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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